1-(3-Fluoro-4-hydroxy-5-nitrophenyl)propan-1-one
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Overview
Description
1-(3-Fluoro-4-hydroxy-5-nitrophenyl)propan-1-one is an organic compound with the molecular formula C9H8FNO4 It is a fluorinated aromatic ketone, characterized by the presence of a fluoro, hydroxy, and nitro group on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Fluoro-4-hydroxy-5-nitrophenyl)propan-1-one typically involves the following steps:
Reduction: The nitro group is then reduced to an amino group using a reducing agent like tin(II) chloride.
Acylation: The final step involves the acylation of the amino group with propanone under acidic conditions to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(3-Fluoro-4-hydroxy-5-nitrophenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) in methanol.
Major Products
Oxidation: 1-(3-Fluoro-4-oxo-5-nitrophenyl)propan-1-one.
Reduction: 1-(3-Fluoro-4-hydroxy-5-aminophenyl)propan-1-one.
Substitution: 1-(3-Methoxy-4-hydroxy-5-nitrophenyl)propan-1-one.
Scientific Research Applications
1-(3-Fluoro-4-hydroxy-5-nitrophenyl)propan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the development of new materials with specific properties, such as fluorinated polymers.
Mechanism of Action
The mechanism of action of 1-(3-Fluoro-4-hydroxy-5-nitrophenyl)propan-1-one involves its interaction with specific molecular targets and pathways. The fluoro and nitro groups can participate in hydrogen bonding and electrostatic interactions with biological macromolecules, affecting their function. The hydroxy group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity.
Comparison with Similar Compounds
Similar Compounds
1-(4-Hydroxy-3-nitrophenyl)propan-1-one: Similar structure but lacks the fluoro group.
1-(3-Chloro-4-hydroxy-5-nitrophenyl)propan-1-one: Contains a chloro group instead of a fluoro group.
1-(4-Hydroxy-3-methyl-5-nitrophenyl)propan-1-one: Contains a methyl group instead of a fluoro group.
Uniqueness
1-(3-Fluoro-4-hydroxy-5-nitrophenyl)propan-1-one is unique due to the presence of the fluoro group, which can significantly alter its chemical reactivity and biological activity compared to its analogs. The fluoro group can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C9H8FNO4 |
---|---|
Molecular Weight |
213.16 g/mol |
IUPAC Name |
1-(3-fluoro-4-hydroxy-5-nitrophenyl)propan-1-one |
InChI |
InChI=1S/C9H8FNO4/c1-2-8(12)5-3-6(10)9(13)7(4-5)11(14)15/h3-4,13H,2H2,1H3 |
InChI Key |
SDGMJBWBRTXGGP-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=CC(=C(C(=C1)F)O)[N+](=O)[O-] |
Origin of Product |
United States |
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